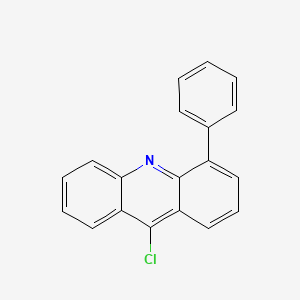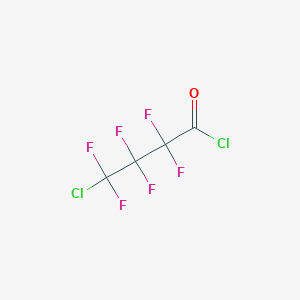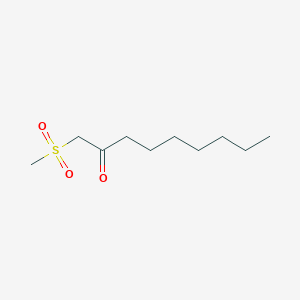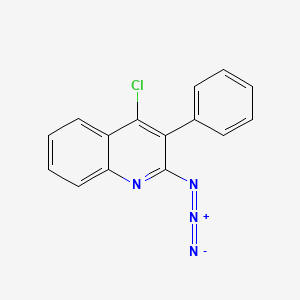
3-Nitrophenyl N,N-diphenylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl N,N-diphenylphosphorodiamidate is an organic compound that belongs to the class of phosphorodiamidates It is characterized by the presence of a nitrophenyl group and two diphenylphosphorodiamidate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl N,N-diphenylphosphorodiamidate typically involves the reaction of 3-nitrophenol with diphenylphosphorodiamidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl N,N-diphenylphosphorodiamidate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 3-nitrophenol and diphenylphosphorodiamidate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with bases like sodium hydroxide or potassium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.
Major Products Formed
Hydrolysis: 3-Nitrophenol and diphenylphosphorodiamidate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Reduction: 3-Aminophenyl N,N-diphenylphosphorodiamidate.
Applications De Recherche Scientifique
3-Nitrophenyl N,N-diphenylphosphorodiamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Nitrophenyl N,N-diphenylphosphorodiamidate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorodiamidate moiety can interact with enzymes or other proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl N,N-diphenylphosphorodiamidate
- 2-Nitrophenyl N,N-diphenylphosphorodiamidate
- 3-Nitrophenyl N,N-diphenylphosphorodiamidate
Uniqueness
This compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules
Propriétés
| 112750-55-7 | |
Formule moléculaire |
C18H16N3O4P |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
N-[amino-(3-nitrophenoxy)phosphoryl]-N-phenylaniline |
InChI |
InChI=1S/C18H16N3O4P/c19-26(24,25-18-13-7-12-17(14-18)21(22)23)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H2,19,24) |
Clé InChI |
UDFAMMLSNCSIQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)P(=O)(N)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)

![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)


